molecular formula C19H21N3O4S B2457251 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1105206-30-1

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2457251
CAS No.: 1105206-30-1
M. Wt: 387.45
InChI Key: KZDKZJDDWFUTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, commonly known as DTT-061, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

DTT-061 exerts its pharmacological effects by targeting the thioredoxin system, which plays a critical role in regulating cellular redox homeostasis. DTT-061 inhibits the activity of thioredoxin reductase, an enzyme that is essential for maintaining the reduced state of thioredoxin. This leads to an accumulation of oxidized thioredoxin, which in turn inhibits the activity of various redox-sensitive proteins, ultimately resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
DTT-061 has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of viral replication. In addition, DTT-061 has been shown to induce apoptosis in cancer cells and enhance the immune response against viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of DTT-061 is its high potency and selectivity for the thioredoxin system, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of DTT-061 is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for the development of DTT-061. One area of research could focus on optimizing the pharmacokinetic properties of DTT-061 to improve its efficacy in vivo. Another potential direction could involve the development of novel formulations or delivery systems to enhance the bioavailability of DTT-061. Additionally, further studies are needed to elucidate the full range of therapeutic applications for DTT-061, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of DTT-061 involves the condensation of 4-methylbenzylamine and 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with oxalyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain DTT-061 in high yield and purity.

Scientific Research Applications

DTT-061 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In preclinical studies, DTT-061 has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14-6-8-15(9-7-14)13-20-18(23)19(24)21-16-4-2-5-17(12-16)22-10-3-11-27(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDKZJDDWFUTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.